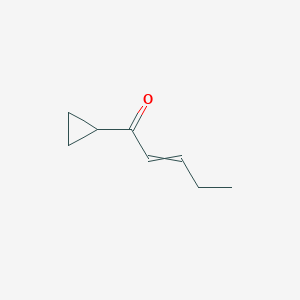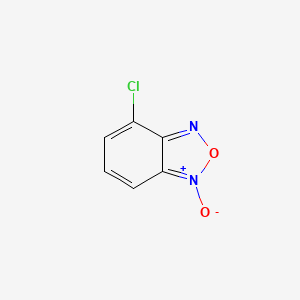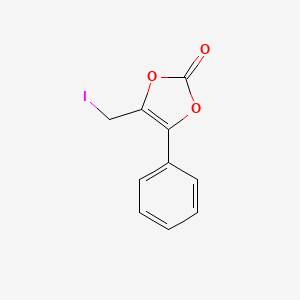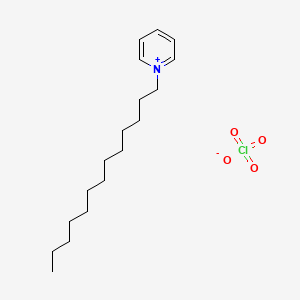
1-Tridecylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecylpyridin-1-ium perchlorate is a quaternary ammonium compound that contains a long alkyl chain (tridecyl group) attached to a pyridinium ring, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction where tridecyl bromide reacts with pyridine in the presence of a base. The resulting 1-tridecylpyridinium bromide is then treated with perchloric acid to exchange the bromide ion with a perchlorate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale quaternization reactions followed by ion exchange processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tridecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The long alkyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms on the chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Tridecylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their cleaning efficiency.
Mechanism of Action
The mechanism of action of 1-tridecylpyridin-1-ium perchlorate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with proteins, affecting their structure and function. These interactions contribute to the compound’s antimicrobial and surfactant properties .
Comparison with Similar Compounds
1-Dodecylpyridin-1-ium chloride: Similar structure with a shorter alkyl chain and chloride as the counterion.
1-Tetradecylpyridin-1-ium bromide: Similar structure with a longer alkyl chain and bromide as the counterion.
1-Hexadecylpyridin-1-ium iodide: Similar structure with an even longer alkyl chain and iodide as the counterion.
Uniqueness: 1-Tridecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and perchlorate counterion, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs .
Properties
CAS No. |
90265-14-8 |
|---|---|
Molecular Formula |
C18H32ClNO4 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-tridecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H32N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3,4)5/h12,14-15,17-18H,2-11,13,16H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZTXUZQJCHRJDFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
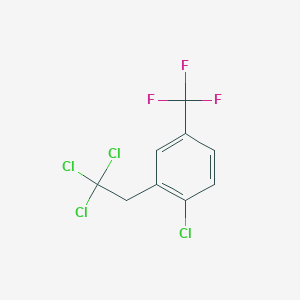
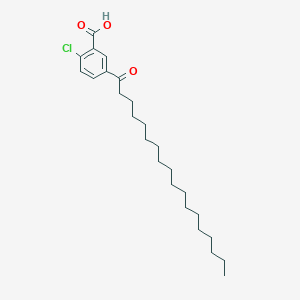
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
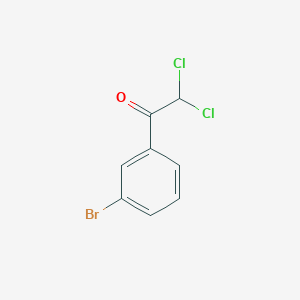
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
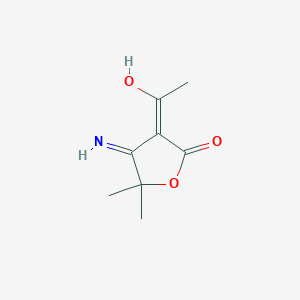
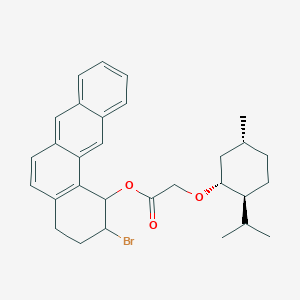
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
